molecular formula C15H16N2O2 B14173794 N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide CAS No. 919996-47-7

N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide

Cat. No.: B14173794
CAS No.: 919996-47-7
M. Wt: 256.30 g/mol
InChI Key: YGRZJJNELPTACE-UHFFFAOYSA-N
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Description

N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide is an organic compound that features a biphenyl group attached to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide typically involves the reaction of a biphenyl derivative with a glycinamide precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the glycinamide moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[([1,1’-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide is unique due to the presence of both the biphenyl and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

919996-47-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-hydroxy-2-[(3-phenylphenyl)methylamino]acetamide

InChI

InChI=1S/C15H16N2O2/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18)

InChI Key

YGRZJJNELPTACE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNCC(=O)NO

Origin of Product

United States

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